(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

Catalog No.
S12908609
CAS No.
M.F
C22H18N6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)am...

Product Name

(E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

IUPAC Name

4-[[4-[4-(2-cyanoethenyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C22H18N6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)

InChI Key

YIBOMRUWOWDFLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N

The compound (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is a complex organic molecule characterized by its unique structural components, which include a pyrimidine ring, a benzonitrile moiety, and a cyanovinyl group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. The presence of multiple functional groups indicates that this compound may exhibit diverse chemical reactivity and biological activity.

The chemical reactivity of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The presence of the benzonitrile and amino groups allows for nucleophilic attack and substitution reactions, which are crucial in forming derivatives.
  • Condensation Reactions: The compound may undergo condensation with other amines or aldehydes, producing larger molecules or polymers.
  • Redox Reactions: The cyanovinyl group can participate in redox reactions, potentially leading to the formation of new functional groups.

These reactions can be facilitated by various catalysts or under specific conditions to enhance yield and selectivity.

Potential biological activities could include:

  • Anticancer Properties: Similar compounds have shown efficacy in inhibiting tumor growth.
  • Antiviral Activity: Certain structural motifs are known to interfere with viral replication mechanisms.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The synthesis of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile can involve several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
  • Introduction of Amino Groups: This can be achieved via nucleophilic substitution reactions where amines react with activated halides.
  • Cyanovinyl Group Addition: The cyanovinyl moiety can be introduced using a condensation reaction involving suitable vinyl halides and cyanide sources.
  • Final Coupling Reaction: The final product is formed through coupling reactions between the synthesized intermediates.

Each step requires careful optimization to ensure high yields and purity of the final compound.

The potential applications of (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile include:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or viral infections.
  • Research Tool: Useful in studying biochemical pathways due to its ability to interact with specific proteins or enzymes.
  • Chemical Probe: To explore structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile interacts with biological targets:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to measure binding affinities with target proteins.
  • Cellular Assays: Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines can provide insights into its therapeutic potential.
  • Mechanistic Studies: Understanding the molecular mechanisms by which the compound exerts its effects will aid in optimizing its structure for enhanced activity.

Several compounds share structural similarities with (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile. Notable examples include:

  • Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
    • Similarity: Contains an aromatic ring and amino groups.
    • Uniqueness: Specifically targets BCR-ABL fusion protein.
  • Sorafenib: Another anticancer agent that inhibits multiple kinases involved in tumor growth.
    • Similarity: Contains multiple aromatic rings and heterocycles.
    • Uniqueness: Broad-spectrum kinase inhibition.
  • Dasatinib: An inhibitor targeting various tyrosine kinases associated with cancer progression.
    • Similarity: Features an amino group and aromatic systems.
    • Uniqueness: Potent against both BCR-ABL and SRC family kinases.

In comparison, (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile may offer unique interactions due to its specific functional groups and structural configuration, potentially leading to novel therapeutic effects not observed in these established drugs.

By synthesizing and studying this compound further, researchers may uncover new avenues for treatment strategies against diseases like cancer or viral infections.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

366.15929460 g/mol

Monoisotopic Mass

366.15929460 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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